7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid
Description
7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid is a heterocyclic compound featuring a fused pyrido-quinoxaline core with a carboxylic acid group at position 6 and a ketone at position 5. Its structure combines a bicyclic quinoxaline moiety with a pyridine ring, conferring unique electronic and steric properties.
Properties
IUPAC Name |
10-oxo-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13),11-tetraene-11-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11-7-2-1-3-9-10(7)14(5-4-13-9)6-8(11)12(16)17/h1-3,6,13H,4-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCCXEIRYRLFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C(=O)C3=C2C(=CC=C3)N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as substituted anilines and pyridine derivatives can be reacted through condensation and cyclization reactions to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production while maintaining efficiency and reducing waste .
Chemical Reactions Analysis
Types of Reactions
7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce various substituents onto the heterocyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the heterocyclic scaffold .
Scientific Research Applications
Unfortunately, the search results provided do not offer specific details on the applications, data tables, or case studies for the compound "7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid". However, based on the search results, here's what can be gathered:
- Basic Identification :
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Related Compounds and Context:
- The search results mention related compounds like R-Ofloxacin and 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid . These compounds belong to the pyrido[1,2,3-de]benzoxazine-6-carboxylic acid family and may share some similar applications or mechanisms of action .
- 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid can be used in the preparation of kynurenine aminotransferase II (KAT II) inhibitors and fused-ring derivatives .
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Kynurenine Pathway and Neuroprotective Properties:
- The kynurenine (KYN) pathway is relevant, as some related compounds affect this metabolic pathway, influencing neuroinflammation, immune responses, and cellular energy regulation .
- KYNA (kynurenic acid), a metabolite in the KYN pathway, has neuroprotective properties by modulating glutamate receptors and acting as an endogenous AhR agonist .
- Pro-oxidant and Antioxidant Properties :
Mechanism of Action
The mechanism of action of 7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound shares structural homology with fluoroquinolones (e.g., levofloxacin, ofloxacin) and other quinoxaline derivatives. Key distinctions lie in the heterocyclic core and substituent patterns:
Physicochemical Properties
- Lipophilicity (LogP): Levofloxacin derivatives exhibit LogP values ~2.4, favoring membrane permeability .
- Toxicity: DV-7751a (a spiro-piperazinyl derivative) showed dose-dependent hepatotoxicity and nephrotoxicity in animal models, highlighting the impact of side-chain modifications .
Biological Activity
7-Oxo-2,3-dihydro-1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxylic acid is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C12H10N2O3
- Molecular Weight : 230.21 g/mol
Antimicrobial Activity
Research has demonstrated that derivatives of quinoxaline compounds exhibit notable antimicrobial properties. For instance, a study highlighted that certain derivatives showed high antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values as low as 1.25 μg/mL . The biological activity is often linked to the compound's ability to damage DNA, which is crucial for its efficacy against bacterial strains.
Structure-Activity Relationship (SAR)
A series of studies have focused on the structure-activity relationship (SAR) of various derivatives of this compound. For example:
- Compound Variants : Substituting different functional groups at specific positions significantly influences the antimicrobial potency. Compounds with an ethoxycarbonyl group at position 2 demonstrated enhanced activity compared to those with carboxamide substitutions .
Study 1: Antimycobacterial Efficacy
In a comparative study involving M. smegmatis and M. tuberculosis, compounds derived from quinoxaline were tested for their effectiveness. The most potent derivative exhibited significant activity and was selected for further pharmacokinetic studies due to its rapid absorption and sustained plasma levels .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Compound 4 | 1.25 | Antimycobacterial |
| Compound 5 | 5.0 | Antimycobacterial |
| Compound 6 | 10.0 | Antimycobacterial |
Study 2: Pharmacokinetics in Animal Models
Another investigation into the pharmacokinetics of a closely related compound revealed that it was rapidly absorbed in rats and maintained significant plasma levels over time. The study indicated that while some metabolites were excreted in low quantities, others demonstrated prolonged activity in the system .
The mechanism by which this compound exerts its biological effects appears to involve:
- DNA Interaction : The compound acts as a DNA-damaging agent, leading to cell death in susceptible bacteria.
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism and replication.
Q & A
Q. What frameworks integrate this compound’s research into broader antibiotic resistance studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
